1-Azaspiro[4.4]nonane-3-sulfonamidehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-azaspiro[4.4]nonane-3-sulfonamide hydrochloride is a chemical compound with the molecular formula C8H16N2O2S·HCl. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspiro and sulfonamide moiety.
Vorbereitungsmethoden
The synthesis of 1-azaspiro[4.4]nonane-3-sulfonamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the sulfonamide group: The sulfonamide group is introduced through a reaction with a sulfonyl chloride derivative under basic conditions.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and purification.
Analyse Chemischer Reaktionen
1-azaspiro[4.4]nonane-3-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
1-azaspiro[4.4]nonane-3-sulfonamide hydrochloride has found applications in several scientific research areas:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Biological Studies: It is used as a tool compound to study the biological pathways involving sulfonamide-containing molecules.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-azaspiro[4.4]nonane-3-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the spirocyclic structure may enhance the compound’s binding affinity and selectivity for certain receptors or enzymes .
Vergleich Mit ähnlichen Verbindungen
1-azaspiro[4.4]nonane-3-sulfonamide hydrochloride can be compared with other spirocyclic sulfonamides, such as:
- 1-azaspiro[4.5]decane-3-sulfonamide hydrochloride
- 1-azaspiro[5.4]decane-3-sulfonamide hydrochloride
These compounds share similar structural features but differ in the size of the spirocyclic ring, which can influence their chemical reactivity and biological activity. The uniqueness of 1-azaspiro[4.4]nonane-3-sulfonamide hydrochloride lies in its specific ring size and the resulting steric and electronic properties .
Eigenschaften
Molekularformel |
C8H17ClN2O2S |
---|---|
Molekulargewicht |
240.75 g/mol |
IUPAC-Name |
1-azaspiro[4.4]nonane-3-sulfonamide;hydrochloride |
InChI |
InChI=1S/C8H16N2O2S.ClH/c9-13(11,12)7-5-8(10-6-7)3-1-2-4-8;/h7,10H,1-6H2,(H2,9,11,12);1H |
InChI-Schlüssel |
XXKZLDZVGXQHOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CC(CN2)S(=O)(=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.